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3-(4-bromophenyl)pentanedioic
Compound Name:
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CAS No.: 1141-24-8
Cat. No.: B073454

Get Quote

Executive Summary

3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8), also known as 3-(4-
bromophenyl)glutaric acid, represents a critical dicarboxylic acid scaffold in the synthesis of
neuroactive agents. Structurally analogous to the precursor of Baclofen (the 4-chloro
derivative), this scaffold serves as the gateway to 4-amino-3-(4-bromophenyl)butanoic acid (a
potent GABA-B agonist) and various 3-arylglutarimides with anticonvulsant properties.[1]

This guide provides an authoritative analysis of the molecule’s physicochemical properties,
industrial-grade synthesis protocols, and its application in Structure-Activity Relationship (SAR)
studies targeting the GABAergic system. By leveraging the higher lipophilicity of the bromine
substituent compared to chlorine, researchers can modulate blood-brain barrier (BBB)
permeability and receptor residence time.

Chemical Profile & Physicochemical Properties[1][2]
[31[4][5][6][7]8]
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The 4-bromo substituent introduces specific electronic and steric vectors that differentiate this
analogue from its chlorinated and non-halogenated counterparts.[1]

~ore Specifications[1]

Property Value / Description

IUPAC Name 3-(4-Bromophenyl)pentanedioic acid

Common Name 3-(4-Bromophenyl)glutaric acid

CAS Number 1141-24-8

Molecular Formula C11H11BrOa4

Molecular Weight 287.11 g/mol

Appearance White to off-white crystalline solid

Melting Point 168-172 °C (decomposition)

pKa (Calc.) pKai = 3.8, pKaz = 5.2

LogP (Calc.) ~1.7-2.1 (Higher lipophilicity than Cl-analogue)

Electronic & Steric Considerations

The bromine atom at the para position exerts a weaker electron-withdrawing inductive effect (-I)
than chlorine but a stronger polarizability.[1] In receptor binding (e.g., GABA-B), the increased
van der Waals radius of bromine (1.85 A vs. 1.75 A for Cl) can enhance hydrophobic pocket
occupancy, potentially increasing potency if the pocket tolerates the bulk [1].

Synthetic Pathways & Experimental Protocols

The synthesis of 3-arylglutaric acids typically follows a Knoevenagel condensation-Michael
addition cascade, followed by hydrolysis and decarboxylation.[1]

Pathway Visualization[1]
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Figure 1: Synthetic route from 4-bromobenzaldehyde to the glutaric acid scaffold and its

anhydride.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-bromophenyl)pentanedioic acid on a 50g scale.

Reagents:

4-Bromobenzaldehyde (0.27 mol)

Ethyl acetoacetate (0.54 mol)

Piperidine (2.0 mL)

Ethanol (95%, 150 mL)

Step-by-Step Methodology:

o Condensation (Bis-Adduct Formation):

Sodium Hydroxide (50% ag.[1] solution)

o In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,
dissolve 4-bromobenzaldehyde (50.0 g) in Ethanol (150 mL).

o Add Ethyl acetoacetate (70.3 g) followed by Piperidine (2.0 mL).
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o Critical Step: Heat the mixture to reflux for 4—6 hours. The solution will turn yellow/orange,
and a precipitate (the bis-adduct) may begin to form upon cooling.

o Cool to 0°C. Filter the crystalline solid and wash with cold ethanol. Yield is typically >85%.

[1]

e Hydrolysis & Decarboxylation:
o Suspend the bis-adduct intermediate in 50% NaOH solution (200 mL).

o Heat to reflux (approx. 100-110°C) for 4 hours. The solid will dissolve as the ester
hydrolysis and retro-Claisen fragmentation occur.[1]

o Caution: Massive gas evolution (COz2) occurs during the acidification step.[1]

o Cool the reaction mixture to room temperature. Wash with Dichloromethane (2 x 100 mL)
to remove unreacted aldehyde or neutral byproducts.[1]

o Acidify the aqueous layer to pH 1-2 using Conc.[1] HCI.
o The crude dicarboxylic acid precipitates as a white solid.[1][2]
 Purification:
o Filter the crude acid.[1][2][3]
o Recrystallize from water or a water/acetic acid mixture.[1]
o Validation: Verify purity via HPLC (>98%) and melting point (Target: 168—-172°C).

Analogues & Therapeutic Applications[1]

The 3-(4-bromophenyl)pentanedioic acid scaffold is a divergence point for two major classes
of pharmacophores: GABA Analogues and Glutarimides.[1]

GABA-B Agonists (Bromo-Baclofen)

The most prominent application is the conversion to 4-amino-3-(4-bromophenyl)butanoic acid.
[1] This is the 4-bromo analogue of Baclofen.[1]
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e Mechanism: Selective agonist at GABA-B receptors.[1]

e Synthesis Logic: The glutaric acid is converted to the cyclic anhydride, then to the mono-
amide, and finally subjected to a Hofmann rearrangement to yield the gamma-amino acid [2].

e SAR Insight: The bromo-analogue exhibits a higher affinity for the GABA-B receptor than the
unsubstituted (Phenibut) analogue and comparable or slightly distinct kinetics to Baclofen
due to the lipophilic bromine atom facilitating membrane interaction [3].

Glutarimides (Anticonvulsants)

Cyclization of the dicarboxylic acid with ammonia or primary amines yields 3-(4-
bromophenyl)glutarimide.[1]

o Properties: These compounds share structural homology with Thalidomide and
Phenglutarimide.[1]

o Activity: 3-Arylglutarimides possess sedative and anticonvulsant activity.[1] The para-bromo
substitution often enhances potency in maximal electroshock seizure (MES) models
compared to the unsubstituted phenyl ring.[1]

Biological Pathway Interaction[1]
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Figure 2: Pharmacological divergence of the scaffold into GABA agonists and enzyme
inhibitors.

Critical Quality Attributes (CQA) for Drug
Development

When utilizing this scaffold for pharmaceutical intermediates, the following impurities must be

controlled:
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» 4-Bromobenzoic Acid: Result of oxidative cleavage or incomplete condensation.[1] Limit:
<0.1%.

» Monodecarboxylated Species: 3-(4-bromophenyl)butanoic acid.[1] Limit: <0.5%.

» Regioisomers:Ortho-bromo derivatives (stemming from impure starting aldehyde).[1]
Analytical Standard:

e HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient.[1]

o Detection: UV at 220 nm (carboxylate absorption) and 254 nm (aromatic).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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